Scutebarbatine B

Vue d'ensemble

Description

Scutebarbatine B is a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria barbata, commonly known as barbed skullcap. This compound is part of a group of structurally diverse diterpenoids that have shown significant biological activities, particularly in the context of traditional Chinese medicine. Scutellaria barbata has been traditionally used for its anti-inflammatory and antitumor properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Scutebarbatine B involves the extraction of the compound from the whole plant of Scutellaria barbata. The extraction process typically includes the use of solvents such as methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to isolate the specific diterpenoid alkaloids .

Industrial Production Methods

advancements in biotechnological approaches, such as plant tissue culture and genetic engineering, could potentially enhance the yield and production efficiency of this compound in the future .

Analyse Des Réactions Chimiques

Types of Reactions

Scutebarbatine B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, hydroxyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying the chemical behavior of neo-clerodane diterpenoids.

Biology: Investigated for its role in modulating biological pathways, particularly those involved in apoptosis and cell proliferation.

Medicine: Explored for its antitumor and anti-inflammatory properties, with studies showing its ability to induce apoptosis in cancer cells and modulate immune responses.

Mécanisme D'action

Scutebarbatine B exerts its effects primarily through the induction of apoptosis in cancer cells. It achieves this by down-regulating pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), and up-regulating pro-apoptotic proteins. This leads to the activation of the apoptotic pathway, resulting in programmed cell death of cancer cells. Additionally, this compound has been shown to modulate various signaling pathways, including the STAT3, Erk, and p38 pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Scutebarbatine A: Another neo-clerodane diterpenoid from Scutellaria barbata, known for its potent antitumor activity.

Scutebarbatine C: Similar in structure to Scutebarbatine B, with comparable biological activities.

Scutebarbatine D: Another diterpenoid with significant cytotoxic activities against various cancer cell lines.

Uniqueness

This compound is unique due to its specific molecular structure and its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This selective cytotoxicity makes it a promising candidate for the development of targeted cancer therapies .

Activité Biologique

Scutebarbatine B, a compound derived from the traditional Chinese medicinal plant Scutellaria barbata, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and immunomodulatory effects.

Overview of this compound

This compound is a type of flavonoid that has been studied for its potential therapeutic effects against cancer. Research indicates that it exhibits significant cytotoxicity against various human cancer cell lines, including HONE-1, A549, and Caco-2 cells. Its mechanism primarily involves the induction of apoptosis and modulation of immune responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cell death in several cancer cell lines. For instance:

- Cytotoxicity: this compound showed significant cytotoxic effects against HONE-1 cells with an IC50 value indicating potent activity (exact values are often context-dependent) .

- Apoptosis Induction: In Caco-2 cells, this compound was found to significantly increase late apoptotic cells in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

In Vivo Studies

In vivo studies using Lewis-bearing C57BL/6 mice have further elucidated the compound's antitumor effects:

- Tumor Growth Inhibition: Treatment with this compound at doses of 3.33, 6.67, and 10 g crude drug/kg/d resulted in tumor growth inhibition rates of 27.57%, 33.56%, and 44.41%, respectively .

- Immunomodulatory Effects: The compound significantly influenced immune parameters by increasing spleen and thymus indexes while modulating cytokine levels (e.g., decreasing IL-10 and TGF-β1 and increasing IL-2 and IFN-γ) .

This compound's biological activity can be attributed to several mechanisms:

- Apoptosis Pathways: The compound activates intrinsic apoptotic pathways by regulating pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased mitochondrial permeability and cytochrome c release .

- Cytokine Modulation: It alters the production of various cytokines involved in immune responses, enhancing the body's ability to combat tumor growth .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Clinical Implications

Research on Scutellaria barbata, including this compound, has been documented in clinical settings where it has been used alongside conventional therapies. For example:

- A study involving patients with hepatitis B treated with Yi-Gan-Fang decoction containing S. barbata showed promising results in improving immune responses and reducing viral loads .

These findings suggest that this compound not only holds potential as a standalone treatment but may also enhance the efficacy of existing therapies.

Propriétés

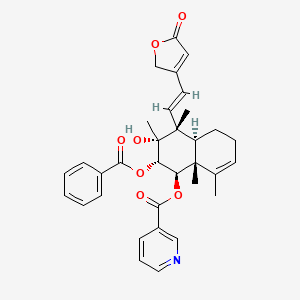

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKVSBUCFQUTSW-IWSWVWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.